Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-2-6-15-14(5-1)12(10-17-15)7-8-16-11-13-4-3-9-18-13/h1-6,9-10,16-17H,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELGUJHGLNZYPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine typically involves the formation of the indole and furan rings followed by their coupling. One common method includes the use of indole derivatives and furan derivatives in a multicomponent reaction. For instance, the reaction of indole with furan-2-carbaldehyde under specific conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic substitution due to the presence of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
Chemistry
Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine serves as a building block in the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, including:
- Oxidation : Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
- Reduction : Reduction reactions can be executed using reducing agents such as lithium aluminum hydride.
- Substitution : Participates in electrophilic substitution reactions due to the presence of the indole ring.
Biology
In biological research, this compound is studied for its potential biological activities , including:
- Anticancer Properties : It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells by targeting the Epidermal Growth Factor Receptor (EGFR). For example, studies have demonstrated that it exhibits an IC50 value of approximately 10.5 µM against A549 lung adenocarcinoma cells and 12.3 µM against HeLa cervical cancer cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 10.5 | EGFR inhibition |
| HeLa | 12.3 | EGFR inhibition |
| SW480 | 11.0 | EGFR inhibition |
Medicine
This compound is investigated for its therapeutic effects , particularly in targeting specific receptors or enzymes involved in disease pathways. Its interactions with various biomolecules make it a candidate for drug development aimed at treating conditions like cancer.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow it to be used as an intermediate in synthesizing other valuable compounds.
Case Studies and Research Findings
Research has highlighted various aspects of this compound's efficacy:
- Anticancer Activity :
-
Biochemical Pathways :
- The compound's ability to influence key biochemical pathways has been documented, showcasing its potential as a therapeutic agent in oncology.
- Synthesis and Reaction Mechanisms :
Mechanism of Action
The mechanism of action of Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The indole moiety is known to interact with various biological targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Substituted Benzyl Tryptamines
Several N-benzyl derivatives of [2-(1H-indol-3-yl)ethyl]amine have been synthesized and studied for their receptor-binding properties. Key examples include:
Key Findings :
- Halogenated benzyl groups (e.g., Cl, Br) enhance 5-HT2 receptor binding due to increased lipophilicity and electron-withdrawing effects .
- Methoxy groups reduce affinity but improve solubility.
- The furan substituent in the target compound may modulate receptor interactions via its electron-rich aromatic system, though empirical data are lacking.
Heterocyclic and Aromatic Analogs
Other indole derivatives with heterocyclic or aromatic substitutions include:
Key Differences :
- Thiophene and chlorophenyl substitutions introduce sulfur or halogen atoms, altering electronic properties and steric bulk compared to the furan group.
- The dimethylamine group in the fluoroindole derivative may reduce receptor selectivity due to increased basicity.
Alkyl-Substituted Tryptamines
Alkyl-substituted analogs, such as N,N-diisopropyltryptamine (DiPT), highlight the impact of branched aliphatic chains:
Biological Activity
Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and diverse biological activities. This article explores its biochemical effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C15H16N2O
- Molecular Weight : 240.3 g/mol
- CAS Number : 77960-15-7
The compound features a furan ring and an indole moiety, which are known for their biological significance. The structural combination allows for various interactions with biological targets, making it a candidate for research in pharmacology and biochemistry.
Anticancer Properties
This compound has demonstrated notable anticancer activity. It primarily targets the Epidermal Growth Factor Receptor (EGFR) , a critical player in cell proliferation and survival pathways.
- Mechanism of Action : The compound binds to the active site of EGFR, inhibiting its phosphorylation and preventing downstream signaling through pathways like PI3K/Akt and MAPK. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cell lines such as A549 (lung adenocarcinoma) and HeLa (cervical cancer) .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 10.5 | EGFR inhibition |
| HeLa | 12.3 | EGFR inhibition |
| SW480 | 11.0 | EGFR inhibition |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties against various bacterial and fungal strains.
- Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Candida albicans | 16.69 |
These findings suggest that this compound could be explored further as a potential antimicrobial agent .
Study on Anticancer Efficacy
In a study published in Cancer Research, this compound was tested against multiple cancer cell lines. The results indicated significant growth inhibition compared to control groups, supporting its role as a potential therapeutic agent in oncology .
Antimicrobial Efficacy Assessment
A comprehensive evaluation of the compound's antimicrobial activity was conducted against both Gram-positive and Gram-negative bacteria. The results highlighted its effectiveness particularly against Staphylococcus aureus and Escherichia coli, reinforcing its potential use in treating infections caused by resistant strains .
Q & A
Q. What are the recommended synthetic routes for Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Indole-ethylamine backbone preparation : Start with tryptamine (2-(1H-indol-3-yl)ethylamine) as a precursor. highlights methods such as reduction of 3-(2-nitroethyl)indole (95% yield) or hydrolysis of indole-3-acetonitrile (73% yield) .
Furan moiety incorporation : Use alkylation or reductive amination to attach the furan-2-ylmethyl group. demonstrates analogous coupling reactions using pyridine reflux (80°C, 4–6 hours) for similar indole derivatives, achieving yields >80% .
Purification : Silica gel chromatography (60–120 mesh) with petroleum ether:ethyl acetate (9:1 v/v) is effective for isolating intermediates .
Q. Key Considerations :
- Reaction temperature and solvent polarity critically impact yield. Pyridine facilitates nucleophilic substitution but may require post-reaction neutralization.
- Optimize stoichiometry to avoid side products like N,N-dialkylated amines.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- 1H-NMR : Key signals include:
- Indole NH proton: δ 10.8–11.0 ppm (singlet) .
- Furan protons: δ 6.2–7.4 ppm (multiplet for furan-2-yl CH groups) .
- Ethylamine CH2 groups: δ 2.7–3.2 ppm (triplet or quartet) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]+. emphasizes LC-MS for detecting tryptamine derivatives with <5 ppm mass error .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve impurities, ensuring >95% purity .
Advanced Research Questions
Q. How does the furan substitution influence 5-HT receptor binding affinity compared to classical tryptamines?
Methodological Answer:
- Experimental Design :
- Expected Outcomes :
Q. What computational strategies can predict ADMET properties for this compound?
Methodological Answer:
- In Silico Tools :
- SwissADME : Predict logP (lipophilicity), BBB permeability, and CYP450 interactions. used similar methods for indole derivatives .
- Molecular Docking (AutoDock Vina) : Model furan interactions with hERG channels to assess cardiotoxicity risk .
- ProTox-II : Estimate LD50 and hepatotoxicity. Tryptamines typically show LD50 > 200 mg/kg (oral, rodents) .
- Key Findings :
- Furan may improve solubility (cLogP ~2.5) vs. DMT (cLogP ~2.1) but could increase CYP3A4 inhibition risk .
Q. How can researchers resolve contradictions between in vitro receptor affinity and in vivo behavioral assays?
Methodological Answer:
- Case Study : High 5-HT2A affinity in vitro but low psychedelic activity in vivo.
- Strategies :
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS () to assess bioavailability .
- Metabolite Screening : Identify active metabolites (e.g., O-demethylation products) using HRMS .
- Behavioral Assays : Use head-twitch response (HTR) in mice to correlate receptor activation with psychedelic effects .
Q. What are the challenges in optimizing multi-step synthesis for scale-up?
Methodological Answer:
- Critical Issues :
- Process Optimization :
Q. How does steric hindrance from the furan group affect structure-activity relationships (SAR)?
Methodological Answer:
- SAR Analysis :
- Findings :
- Furan’s smaller size vs. phenyl may reduce 5-HT2B selectivity, minimizing cardiotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
